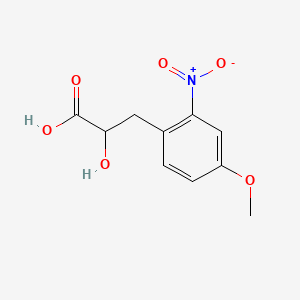
2-Hydroxy-3-(4-methoxy-2-nitrophenyl)propanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Hydroxy-3-(4-methoxy-2-nitrophenyl)propanoic acid is an organic compound with the molecular formula C10H11NO6 It is characterized by the presence of a hydroxyl group, a methoxy group, and a nitro group attached to a phenyl ring, along with a propanoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hydroxy-3-(4-methoxy-2-nitrophenyl)propanoic acid typically involves the nitration of 4-methoxyphenylpropanoic acid followed by hydroxylation. The reaction conditions often require the use of concentrated nitric acid and sulfuric acid for the nitration step, followed by a hydroxylation step using hydrogen peroxide or other suitable oxidizing agents.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
2-Hydroxy-3-(4-methoxy-2-nitrophenyl)propanoic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or iron powder in acidic conditions.
Substitution: The methoxy group can undergo nucleophilic substitution reactions, where it is replaced by other nucleophiles like halides or amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Hydrogen gas (H2) with palladium catalyst, iron powder (Fe) in acidic conditions
Substitution: Halides (e.g., HCl, HBr), amines (e.g., NH3)
Major Products Formed
Oxidation: Formation of 2-oxo-3-(4-methoxy-2-nitrophenyl)propanoic acid
Reduction: Formation of 2-hydroxy-3-(4-methoxy-2-aminophenyl)propanoic acid
Substitution: Formation of various substituted derivatives depending on the nucleophile used
Scientific Research Applications
2-Hydroxy-3-(4-methoxy-2-nitrophenyl)propanoic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly as a precursor for active pharmaceutical ingredients.
Industry: Utilized in the production of specialty chemicals and intermediates for various industrial processes.
Mechanism of Action
The mechanism of action of 2-Hydroxy-3-(4-methoxy-2-nitrophenyl)propanoic acid involves its interaction with specific molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The hydroxyl and methoxy groups contribute to the compound’s ability to form hydrogen bonds and interact with enzymes and receptors, modulating their activity.
Comparison with Similar Compounds
Similar Compounds
- 2-Hydroxy-3-(4-nitrophenyl)propanoic acid
- 2-Hydroxy-3-(4-methoxyphenyl)propanoic acid
- 3-(4-Hydroxy-3-methoxyphenyl)propionic acid
Uniqueness
2-Hydroxy-3-(4-methoxy-2-nitrophenyl)propanoic acid is unique due to the presence of both a methoxy and a nitro group on the phenyl ring, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C10H11NO6 |
|---|---|
Molecular Weight |
241.20 g/mol |
IUPAC Name |
2-hydroxy-3-(4-methoxy-2-nitrophenyl)propanoic acid |
InChI |
InChI=1S/C10H11NO6/c1-17-7-3-2-6(4-9(12)10(13)14)8(5-7)11(15)16/h2-3,5,9,12H,4H2,1H3,(H,13,14) |
InChI Key |
KQOZVVJMUZVJSO-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C=C1)CC(C(=O)O)O)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















